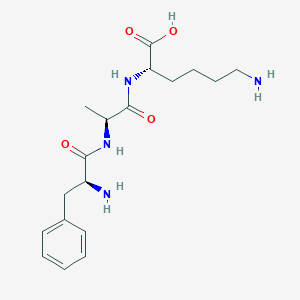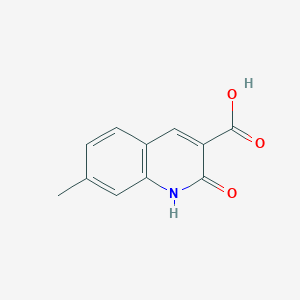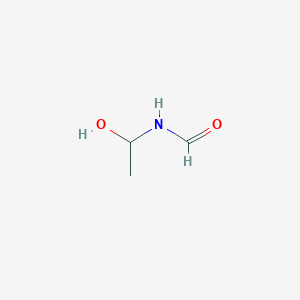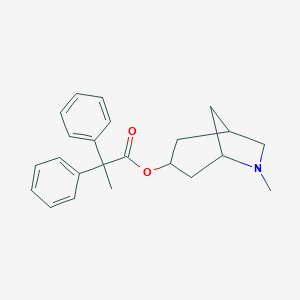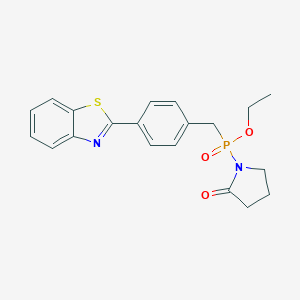
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate, also known as BzBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BzBP is a phosphonate ester derivative of benzothiazole and pyrrolidine, and it has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is not fully understood. However, it is believed that Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate exerts its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may also induce apoptosis, or programmed cell death, in cancer cells. The antibacterial and antifungal properties of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate are believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been shown to have low toxicity in vitro and in vivo. In animal studies, Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate did not cause any significant adverse effects at therapeutic doses. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has also been shown to have good bioavailability and pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is its broad-spectrum activity against various cancer cell lines, bacteria, and fungi. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is its low solubility in water, which can make it difficult to administer in vivo. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate also requires further optimization to improve its selectivity and efficacy.
Direcciones Futuras
For Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate include further optimization of its synthesis method, investigation of its mechanism of action, and evaluation of its efficacy in animal models. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may also be evaluated for its potential as a drug delivery system or as a scaffold for the development of new drugs. Additionally, the antibacterial and antifungal properties of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may be further explored for the development of new antimicrobial agents.
Métodos De Síntesis
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate can be synthesized through a multistep process that involves the reaction of benzothiazole and pyrrolidine with phosphorus oxychloride and triethylamine. The final product is obtained through the reaction of the intermediate product with ethyl alcohol. The synthesis of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has also been investigated for its antibacterial and antifungal properties. Studies have shown that Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propiedades
Número CAS |
104608-36-8 |
|---|---|
Nombre del producto |
Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate |
Fórmula molecular |
C20H21N2O3PS |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21N2O3PS/c1-2-25-26(24,22-13-5-8-19(22)23)14-15-9-11-16(12-10-15)20-21-17-6-3-4-7-18(17)27-20/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3 |
Clave InChI |
HTAUUADKDLLMRU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCC4=O |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCC4=O |
Sinónimos |
ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






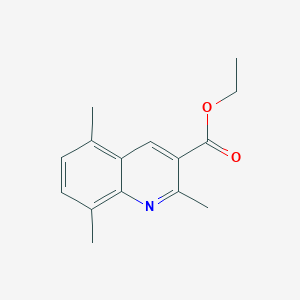

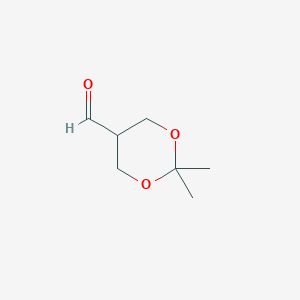

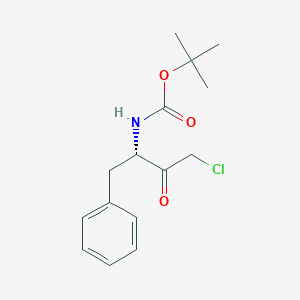
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
